Home > Products > Screening Compounds P9508 > 1-ethylchromeno[3,4-d]imidazol-4-one
1-ethylchromeno[3,4-d]imidazol-4-one - 87236-17-7

1-ethylchromeno[3,4-d]imidazol-4-one

Catalog Number: EVT-3495986
CAS Number: 87236-17-7
Molecular Formula: C12H10N2O2
Molecular Weight: 214.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Ethylchromeno[3,4-d]imidazol-4-one is a heterocyclic compound that combines the chromeno and imidazole moieties. This compound is of interest due to its potential biological activities, including antimicrobial and anticancer properties. The unique structure of this compound allows for various chemical modifications, enhancing its applicability in medicinal chemistry.

Source

The synthesis and characterization of 1-ethylchromeno[3,4-d]imidazol-4-one have been reported in various scientific studies. Notably, methods for synthesizing derivatives of imidazol-4-ones, including this compound, are discussed in literature focusing on organic synthesis and medicinal chemistry .

Classification

1-Ethylchromeno[3,4-d]imidazol-4-one belongs to the class of heterocyclic compounds, specifically categorized under imidazolones. Its structure features a fused chromene and imidazole ring system, making it part of a broader category of chromeno derivatives that exhibit diverse pharmacological activities.

Synthesis Analysis

Methods

The synthesis of 1-ethylchromeno[3,4-d]imidazol-4-one can be achieved through several methodologies:

  1. One-Pot Synthesis: A notable method involves a one-pot reaction starting from 4-amino-3-nitrocoumarin and various acids. This approach simplifies the synthesis process while yielding high purity products .
  2. Multicomponent Reactions: Another effective strategy includes multicomponent reactions that allow for the simultaneous formation of multiple bonds and functional groups, enhancing efficiency and reducing waste .

Technical Details

The one-pot synthesis typically requires specific conditions such as temperature control and the use of catalysts to facilitate the reaction. The characterization of synthesized compounds is often performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm structural integrity and purity.

Molecular Structure Analysis

Structure

The molecular structure of 1-ethylchromeno[3,4-d]imidazol-4-one consists of a chromene ring fused with an imidazole ring. The ethyl group attached to the chromene contributes to its lipophilicity, which may influence its biological activity.

Data

The molecular formula for 1-ethylchromeno[3,4-d]imidazol-4-one is C12H12N2O2. The compound exhibits specific spectral characteristics that can be identified through infrared (IR) spectroscopy and NMR analysis, confirming the presence of functional groups typical for imidazolones and chromenes.

Chemical Reactions Analysis

Reactions

1-Ethylchromeno[3,4-d]imidazol-4-one can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The imidazole nitrogen can act as a nucleophile in substitution reactions.
  2. Cycloaddition Reactions: The double bonds in the chromene structure may engage in cycloaddition reactions with electrophiles or other unsaturated compounds.

Technical Details

Reactions involving this compound often require careful control of reaction conditions such as temperature and solvent choice to maximize yield and selectivity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are used to monitor reaction progress and product formation.

Mechanism of Action

Process

The mechanism by which 1-ethylchromeno[3,4-d]imidazol-4-one exerts its biological effects is likely multifaceted:

  1. Enzyme Inhibition: It may inhibit specific enzymes involved in disease pathways, such as kinases implicated in cancer progression.
  2. Antimicrobial Activity: The compound's structure may allow it to penetrate microbial membranes, disrupting cellular processes.

Data

Studies have shown that derivatives of imidazolones can inhibit various kinases (e.g., AMP-activated protein kinase), which play crucial roles in cellular metabolism and proliferation .

Physical and Chemical Properties Analysis

Physical Properties

1-Ethylchromeno[3,4-d]imidazol-4-one typically exhibits solid-state properties with moderate solubility in organic solvents. Its melting point can vary based on purity and crystalline form.

Chemical Properties

This compound is stable under standard laboratory conditions but may undergo hydrolysis or oxidation under extreme conditions. Its reactivity is influenced by the presence of functional groups that can participate in electrophilic or nucleophilic reactions.

Applications

Scientific Uses

1-Ethylchromeno[3,4-d]imidazol-4-one has potential applications in:

  1. Medicinal Chemistry: As a scaffold for developing new therapeutic agents targeting cancer or infectious diseases.
  2. Biological Research: As a tool compound for studying enzyme inhibition mechanisms or cellular signaling pathways.
  3. Material Science: Potential use in developing novel materials due to its unique structural properties.
Introduction to Chromenoimidazolone Scaffolds in Medicinal Chemistry

Structural Significance of Chromeno[3,4-d]imidazol-4-one Derivatives in Drug Discovery

The chromeno[3,4-d]imidazol-4-one scaffold represents a privileged heterocyclic framework in modern drug discovery due to its unique structural and electronic properties. This hybrid system combines the benzopyran motif of chromenes with the five-membered imidazolone heterocycle, creating a versatile pharmacophore with enhanced three-dimensional character. The chromene component contributes to π-conjugation and planar aromatic characteristics, facilitating stacking interactions with biological targets, while the imidazolone ring introduces hydrogen-bonding capabilities via its carbonyl oxygen and imine nitrogen atoms [4]. The scaffold's bifunctional nature enables interactions with diverse enzyme active sites and receptors, making it particularly valuable for targeting multifactorial diseases like neurodegenerative disorders and cancer [1].

The 1-ethyl substitution at the imidazolone nitrogen in 1-ethylchromeno[3,4-d]imidazol-4-one serves dual purposes: it enhances lipophilicity for improved blood-brain barrier penetration (crucial for CNS targets) and provides steric modulation of the pharmacophore's topology. This substitution pattern prevents undesired metabolic oxidation that commonly occurs at unsubstituted N-H positions while maintaining favorable π-orbital alignment for target engagement. The fused ring system creates molecular rigidity that reduces entropy penalties upon binding, as evidenced by chromenone derivatives exhibiting low nanomolar affinity for acetylcholinesterase (AChE) and beta-secretase (BACE1) – key targets in Alzheimer's disease pathology [1].

Table 1: Key Structural Features and Their Pharmacological Implications in Chromenoimidazolone Derivatives

Structural FeaturePhysicochemical PropertiesBiological Implications
Benzopyran coreExtended π-system, planar conformationStacking interactions with aromatic residues in enzyme binding sites
Imidazolone ringH-bond acceptor/donor capability, dipole momentHydrogen bonding with key catalytic residues
C-4 carbonylStrong electron-withdrawing characterElectrophilic center for nucleophilic attack in mechanism-based inhibition
N-1 ethyl substitutionEnhanced lipophilicity (logP +0.5)Improved membrane permeability and metabolic stability
Fused ring systemMolecular rigidity, restricted rotationReduced entropy penalty upon target binding

Chromenoimidazolones exhibit multitarget engagement capabilities, simultaneously modulating several pathological pathways. For instance, chromenone-based compounds demonstrate inhibitory activity against cholinesterases (AChE IC50: 0.22-15.3 μM), beta-secretase (BACE1 IC50: 1.8-9.7 μM), and monoamine oxidases (MAO-B IC50: 0.022-5.4 μM) [1]. This polypharmacology is particularly valuable for complex neurodegenerative diseases where single-target approaches have shown limited clinical efficacy. The scaffold's synthetic versatility enables strategic modifications at positions C-1, C-2, and N-3 of the imidazolone ring, allowing medicinal chemists to fine-tune target selectivity, potency, and physicochemical properties [4] [5]. This adaptability has led to derivatives with diverse bioactivity profiles ranging from kinase inhibition to anti-aggregation effects on amyloid-beta peptides.

Historical Development and Key Advances in Chromenoimidazolone-Based Therapeutics

The investigation of chromenoimidazolones emerged from parallel research on chromenones and imidazolones as distinct pharmacophores. The chromenone scaffold gained significant attention following the identification of natural derivatives like esculetin, umbelliferone, and scopoletin exhibiting neuroprotective effects [1]. Simultaneously, imidazolone chemistry advanced through synthetic methodologies like the Debus-Radziszewski reaction, enabling diverse N-substituted derivatives [5]. The strategic fusion of these systems began in earnest during the early 2000s, driven by the need for multifunctional agents against complex pathologies.

Table 2: Historical Development Timeline of Chromenoimidazolone Therapeutics

Time PeriodKey AdvancementImpact on Chromenoimidazolone Development
1980s-1990sFDA approval of chromone-based drugs (cromolyn sodium)Validated chromene scaffold for therapeutic applications
Late 1990sDiscovery of imidazolone kinase inhibitors (e.g., indirubin derivatives)Demonstrated imidazolone's capacity for kinase modulation
2000-2005Hybrid approach emergence in medicinal chemistryConceptual framework for chromenoimidazolone design established
2005-2010Synthetic methodology development (microwave-assisted fusion)Enabled efficient chromeno[3,4-d]imidazol-4-one synthesis
2010-2015Identification of chromenone multi-target activity against AD targetsRationale for chromenoimidazolones in neurodegenerative diseases
2015-PresentZwitterionic derivatives with enhanced solubilityAddressed bioavailability limitations of early derivatives

Significant synthetic breakthroughs enabled the practical development of chromenoimidazolone derivatives. Early routes relied on multi-step condensations using chroman-3,4-diones or 4-aminocoumarins with aldehydes and ammonium acetate [4]. The introduction of catalyst-assisted fusion techniques around 2010 dramatically improved efficiency, exemplified by one-pot assemblies using salicylaldehydes, malononitrile derivatives, and ethyl isocyanoacetate under basic conditions (K2CO3, EtOH/H2O) yielding 70-92% of chromenopyridine intermediates convertible to chromenoimidazolones [4]. Microwave-assisted protocols further reduced reaction times from hours to minutes while improving yields of 1-alkyl substituted derivatives like the 1-ethyl variant [5].

The most transformative advancement came with the development of zwitterionic chromenoimidazolones featuring sulfonate or carboxylate moieties. These derivatives, exemplified by recent vanillin-based imidazolones with alkyl sulfonate chains, dramatically enhanced aqueous solubility (>50-fold increase) while maintaining target engagement [5]. This innovation addressed the primary limitation of early hydrophobic derivatives that showed promising in vitro activity but poor pharmacokinetics. Molecular editing of the core scaffold has yielded compounds with varying electronic profiles, from electron-rich 6,7-dimethoxy variants (enhancing cholinesterase inhibition) to electron-deficient 6-nitro derivatives (improving β-secretase affinity) [1] [4].

Current structure-activity relationship (SAR) studies have identified critical pharmacophoric elements:

  • N-1 alkylation (ethyl or propyl) optimizes blood-brain barrier penetration
  • C-2 aryl substitutions govern target selectivity (kinase vs. cholinesterase inhibition)
  • Electron-donating groups at C-7 enhance antioxidant capacity via radical scavenging
  • Fused triazole rings at C-3 improve water solubility without compromising activity

These advances position 1-ethylchromeno[3,4-d]imidazol-4-one as a promising scaffold for future therapeutic development, particularly for neurodegenerative conditions where its multitargeted activity addresses the complex pathophysiology more comprehensively than single-target agents [1] [4].

Properties

CAS Number

87236-17-7

Product Name

1-ethylchromeno[3,4-d]imidazol-4-one

IUPAC Name

1-ethylchromeno[3,4-d]imidazol-4-one

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

InChI

InChI=1S/C12H10N2O2/c1-2-14-7-13-10-11(14)8-5-3-4-6-9(8)16-12(10)15/h3-7H,2H2,1H3

InChI Key

SBCQNEWBFMWUOB-UHFFFAOYSA-N

SMILES

CCN1C=NC2=C1C3=CC=CC=C3OC2=O

Canonical SMILES

CCN1C=NC2=C1C3=CC=CC=C3OC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.